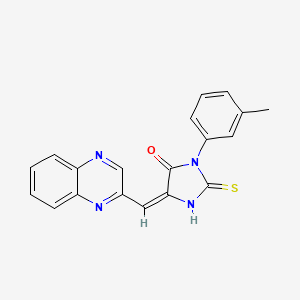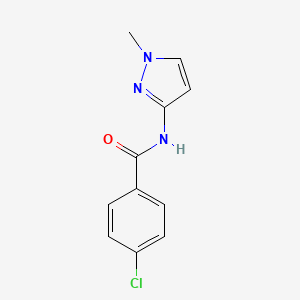![molecular formula C16H20N4O4S B10950606 1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10950606.png)
1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound under mild conditions.
Introduction of the ethyl and methyl groups: These groups can be added via alkylation reactions using appropriate alkyl halides and bases.
Attachment of the phenylsulfonylpropanoyl group: This step involves the reaction of the pyrazole intermediate with a phenylsulfonylpropanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the phenylsulfonylpropanoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20N4O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[3-(benzenesulfonyl)propanoylamino]-1-ethyl-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O4S/c1-3-20-11-13(15(19-20)16(22)17-2)18-14(21)9-10-25(23,24)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,17,22)(H,18,21) |
InChI Key |
JMVNNZZGPGXVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B10950532.png)
![6-({2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinyl}carbonyl)-2,3-dimethoxybenzoic acid](/img/structure/B10950543.png)
methanone](/img/structure/B10950545.png)
![5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B10950555.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10950567.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10950568.png)

![2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10950581.png)
![N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10950582.png)
![7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10950585.png)
![4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10950594.png)
![4-Ethyl-5-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10950599.png)
![3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B10950601.png)
